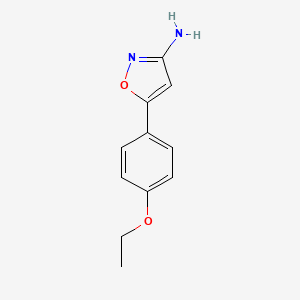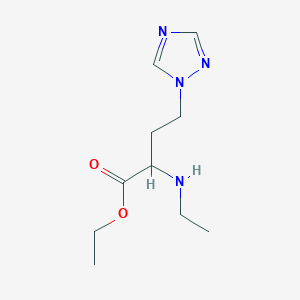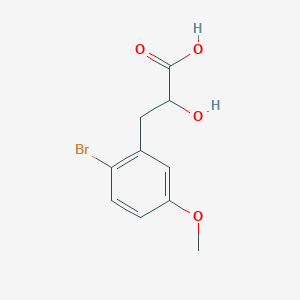
3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid: 2-bromo-5-methoxyphenylglycolic acid , is an organic compound with the chemical formula C9H9BrO4. It belongs to the class of phenylglycolic acids and contains both a carboxylic acid group and a hydroxyl group. The compound’s systematic name reflects its structure: a hydroxypropanoic acid derivative substituted with a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring .
Métodos De Preparación
Synthetic Routes: The synthesis of 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid involves several steps. One common synthetic route starts with the bromination of 2-methoxyphenylboronic acid using a brominating agent. The resulting bromo compound is then subjected to hydrolysis to yield the target compound . Specific reaction conditions and reagents may vary depending on the synthetic approach.
Industrial Production Methods: While there is no large-scale industrial production of this compound, it can be synthesized in research laboratories for various applications.
Análisis De Reacciones Químicas
Reactivity: 3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding phenylglycolic acid.
Protodeboronation: In some cases, boronic acids can undergo protodeboronation, releasing the hydroxyl group .
Brominating Agents: Used for bromination of the precursor compound.
Hydrolytic Conditions: Acidic or basic hydrolysis conditions.
Base-Catalyzed Protodeboronation: To remove the boron group.
Major Products: The major product of the hydrolysis reaction is this compound itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific fields:
Medicine: It may be investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Researchers use it as a building block for more complex molecules.
Biological Studies: It could serve as a probe in biological studies.
Mecanismo De Acción
The precise mechanism of action for 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid remains an area of ongoing research. Its effects may involve interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While this compound is relatively unique due to its specific substitution pattern, similar compounds include:
2-Methoxyphenylboronic acid: A related boronic acid with a methoxy group at the 2-position .
5-Bromo-2-methoxyphenylboronic acid: Another brominated derivative of 2-methoxyphenylboronic acid .
Propiedades
Fórmula molecular |
C10H11BrO4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
Clave InChI |
HPXLETFOIMLREL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


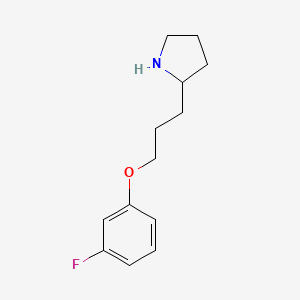



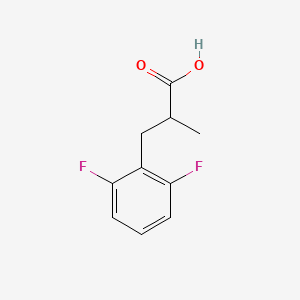
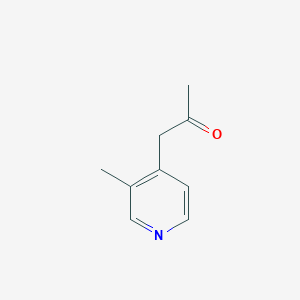

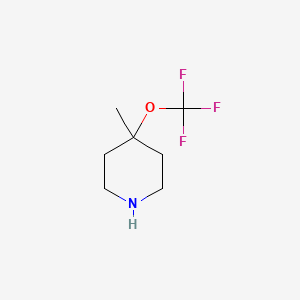
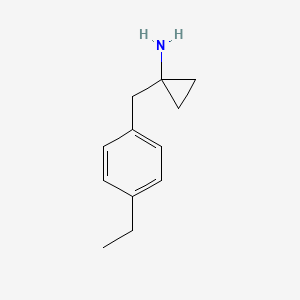
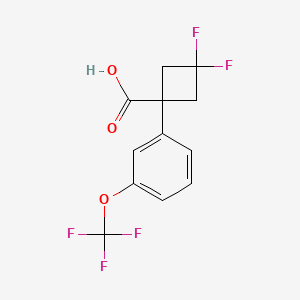
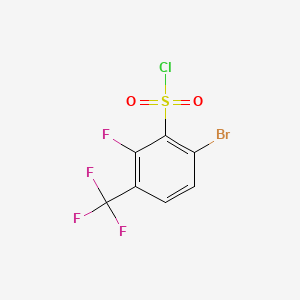
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
